molecular formula C14H13BrN2OS B3230857 Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl- CAS No. 1311870-36-6

Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl-

Cat. No.: B3230857
CAS No.: 1311870-36-6
M. Wt: 337.24
InChI Key: UGMRIOJCQJFGDP-UHFFFAOYSA-N
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Description

Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl- is a complex organic compound that features a cyclopropane ring, a bromophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl- typically involves multi-step organic reactions. One common route includes the formation of the cyclopropane ring followed by the introduction of the bromophenyl and thiazole groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-efficiency and minimizing waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the bromophenyl group, potentially converting the bromine to a hydrogen atom.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents are often employed.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl- exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, disrupting normal cellular processes. The thiazole ring is often involved in these interactions due to its ability to form hydrogen bonds and π-π interactions.

Comparison with Similar Compounds

  • Cyclopropanecarboxamide, 2-(4-bromophenyl)-N-methyl-N-2-thiazolyl-
  • Cyclopropanecarboxamide, 2-(3-chlorophenyl)-N-methyl-N-2-thiazolyl-
  • Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-ethyl-N-2-thiazolyl-

Uniqueness: Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl- is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of the thiazole ring. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

2-(3-bromophenyl)-N-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2OS/c1-17(14-16-5-6-19-14)13(18)12-8-11(12)9-3-2-4-10(15)7-9/h2-7,11-12H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMRIOJCQJFGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=CS1)C(=O)C2CC2C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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